MK-0343, also known as MRK-409, is a GABAA receptor subtype-selective partial agonist, is a non-sedating anxiolytic in preclinical species but causes sedation in humans. MRK-409 binds to α1-, α2-, α3- and α5-containing human recombinant GABA(A) receptors with comparable high affinity (0.21-0.40 nM). However, MRK-409 has greater agonist efficacy at the α3 compared with α1 subtypes (respective efficacies relative to the full agonist chlordiazepoxide of 0.45 and 0.18).
Related Compounds
Lorazepam
Relevance: Lorazepam serves as a reference compound in the studies to compare its effects with those of 1,2,4-Triazolo(4,3-b)pyridazine, 7-cyclobutyl-3-(2,6-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)- and other selective GABAA receptor modulators. This comparison helps to assess the potential benefits of subtype selectivity in terms of reduced side effects like sedation while maintaining anxiolytic efficacy. [, ]
Midazolam
Relevance: Similar to lorazepam, midazolam is included in the research as a comparator to the target compound 1,2,4-Triazolo(4,3-b)pyridazine, 7-cyclobutyl-3-(2,6-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-. It helps understand if the subtype selectivity of newer compounds translates into improved pharmacological profiles with fewer side effects. []
Zolpidem
Relevance: Zolpidem serves as an example of a compound with a different subtype selectivity profile compared to 1,2,4-Triazolo(4,3-b)pyridazine, 7-cyclobutyl-3-(2,6-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-. This difference helps researchers understand the specific roles of various GABAA receptor subtypes in mediating desired therapeutic effects and potential side effects. []
TPA023
Relevance: TPA023 plays a crucial role in the research as a successful example of a non-sedating anxiolytic. Its structural similarity to 1,2,4-Triazolo(4,3-b)pyridazine, 7-cyclobutyl-3-(2,6-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)- and its pharmacological profile highlight the potential of targeting α2/α3 GABAA receptors for developing anxiolytics with an improved side effect profile. [, , , ]
TPA023B
Relevance: TPA023B further strengthens the hypothesis that α2/α3 selectivity can lead to non-sedating anxiolytics. Its structural dissimilarity to 1,2,4-Triazolo(4,3-b)pyridazine, 7-cyclobutyl-3-(2,6-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-, but similar pharmacological profile, suggests that various chemical scaffolds can achieve this desired selectivity. [, , ]
MRK-409 (MK-0343)
Relevance: MRK-409 highlights a crucial finding: even weak partial agonism at the α1 subtype can lead to sedative effects in humans. Despite its structural similarity to 1,2,4-Triazolo(4,3-b)pyridazine, 7-cyclobutyl-3-(2,6-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)- and initial preclinical promise as a non-sedating anxiolytic, it caused sedation in humans, emphasizing the importance of complete α1 antagonist activity for achieving the desired therapeutic profile. [, , , ]
SL65.1498
Relevance: Similar to 1,2,4-Triazolo(4,3-b)pyridazine, 7-cyclobutyl-3-(2,6-difluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-, SL65.1498 represents a compound designed to target the α2/α3 subtypes for potential anxiolytic effects with a reduced risk of sedation. Its inclusion in the research allows for broader comparisons of pharmacological profiles among different selective GABAA receptor modulators. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Nabitan hydrochloride is discontinued (DEA controlled substance). Nabitan hydrochloride is a synthetic cannabinoid analog that exhibits antiemetic and analgesic effects. The proposed method of action is most likely by binding to and activating the CB1 and CB2 cannabinoid receptors. It has also been shown to reduce intraocular pressure and may be useful in treating glaucoma.
Aldehydo-N-acetyl-D-mannosamine is an N-acetylmannosamine in open-chain aldehyde form with D-configuration. It has a role as a human metabolite. N-acetylmannosamine is under investigation for the other of GNE Myopathy.
N-Acetylpuromycin is a non-ribotoxic form of the antibiotic puromycin that is formed in puromycin-resistant S. alboniger that endogenously express puromycin-acetyltransferase. In AD293(Pr) cells that express puromycin-N-acetyltransferase, the enzyme responsible for the biosynthesis of N-acetylpuromycin, puromycin application induces downregulation of the negative regulators of TGF-β signalling SnoN and Ski without activating MAPK or inhibition of protein synthesis. N-Acetylpurinomycin is a selective CB2 receptor agonist.
N-(Acid-PEG2)-N-bis(PEG2-propargyl) is a branched alkyne PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.